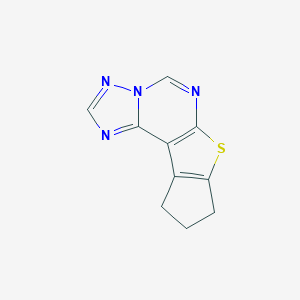![molecular formula C15H13N3OS2 B292499 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292499.png)
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ATSPTP, is a synthetic compound that belongs to the family of thienopyrimidines. It has gained attention in recent years due to its potential use in the field of medicinal chemistry. The compound has been extensively studied for its various pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in the growth and proliferation of cancer cells. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potent anticancer activity against a wide range of cancer cell lines. Additionally, the compound exhibits anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases. However, one of the limitations of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One possible direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to improve its solubility and bioavailability for in vivo studies.
Conclusion:
In conclusion, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that exhibits potent anticancer, anti-inflammatory, and antibacterial properties. The compound has been extensively studied for its various pharmacological activities, and there are several future directions for research on 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. While there are some limitations to the use of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, its potential as a therapeutic agent makes it a promising candidate for further study.
Synthesis Methods
The synthesis of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-mercaptothiophene-3-carboxylic acid with phenylglyoxal monohydrate, followed by the reaction with guanidine hydrochloride and allyl bromide. The resulting compound is then treated with sodium hydroxide to obtain 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in high yield.
Scientific Research Applications
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that the compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-amino-6-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3OS2/c1-2-8-20-15-17-13-11(14(19)18(15)16)9-12(21-13)10-6-4-3-5-7-10/h2-7,9H,1,8,16H2 |
InChI Key |
UDYJIEQTJRPTOM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
Canonical SMILES |
C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B292417.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)


![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)